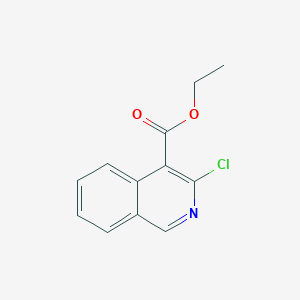Ethyl 3-chloroisoquinoline-4-carboxylate
CAS No.:
Cat. No.: VC18308109
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10ClNO2 |
|---|---|
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | ethyl 3-chloroisoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3 |
| Standard InChI Key | BDRATWDPTZBHJX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl |
Introduction
Chemical Structure and Molecular Properties
Ethyl 3-chloroisoquinoline-4-carboxylate features a fused bicyclic aromatic system, with the isoquinoline core comprising a benzene ring fused to a pyridine ring. The chlorine substituent at position 3 and the ethyl ester group at position 4 introduce distinct electronic and steric effects that influence reactivity and interactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl 3-chloroisoquinoline-4-carboxylate can be inferred from methodologies used for analogous compounds. A representative pathway involves:
-
Formation of the Isoquinoline Core:
Cyclization reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, are commonly employed to construct the isoquinoline skeleton. For example, a benzannulation strategy using ylide intermediates has been reported for related chloroisoquinoline esters . -
Chlorination and Esterification:
-
Chlorination at position 3 may involve electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled conditions.
-
Esterification at position 4 typically utilizes ethanol in the presence of a catalyst (e.g., sulfuric acid) to convert a carboxylic acid intermediate into the ethyl ester .
-
A modified synthesis adapted from a study on methyl 1-chloroisoquinoline-4-carboxylate involves:
-
Reaction of a benzyl bromide-derived ylide with methyl 1-chloroisoquinoline-4-carboxylate.
-
Hydrolysis and subsequent esterification with ethanol to yield the ethyl ester .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise substitution at positions 3 and 4 requires careful control of reaction conditions.
-
Purification: Column chromatography or recrystallization is often necessary to isolate the pure product due to the formation of regioisomers .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water (<1 mg/mL); soluble in organic solvents (e.g., DMSO, chloroform) |
| logP (Partition Coefficient) | Estimated ~2.5–3.0, indicating moderate lipophilicity |
| Melting Point | Not explicitly reported; likely >100°C based on analogs |
| Stability | Stable under inert storage conditions; susceptible to hydrolysis under acidic/basic conditions |
These properties suggest suitability for pharmaceutical formulation, particularly in lipid-based delivery systems.
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl 1-chloroisoquinoline-4-carboxylate | Cl at position 1, COOEt at 4 | Higher dipole moment; altered receptor binding |
| 3-Chloroisoquinoline-6-carboxylic acid | Cl at 3, COOH at 6 | Increased acidity; limited cell permeability |
| Quinoline-4-carboxylate | No chlorine substituent | Reduced electrophilicity; lower bioactivity |
The 3-chloro-4-carboxylate configuration balances lipophilicity and electronic effects, enhancing drug-likeness compared to other derivatives .
Research Gaps and Future Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography or molecular docking.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in animal models.
-
Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume